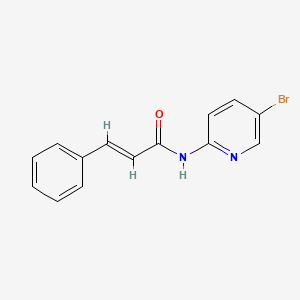![molecular formula C20H18N4O B11541297 2-{(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11541297.png)
2-{(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxynaphthalene moiety linked to a benzodiazole ring through a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-ethoxynaphthalene-1-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding hydrazines or amines.
Scientific Research Applications
2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or marker in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anti-cancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE
- 2-[(2Z)-2-[(2-PROPYLNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE
Uniqueness
2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE stands out due to its ethoxy group, which imparts unique chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C20H18N4O/c1-2-25-19-12-11-14-7-3-4-8-15(14)16(19)13-21-24-20-22-17-9-5-6-10-18(17)23-20/h3-13H,2H2,1H3,(H2,22,23,24)/b21-13- |
InChI Key |
UARPDTTYJTUWTI-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)
![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![2-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11541235.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B11541237.png)

![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541253.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11541254.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B11541271.png)

![4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11541282.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541286.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11541287.png)
![bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate](/img/structure/B11541294.png)
